molecular formula C21H16F2N4O3 B2736541 N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide CAS No. 1209191-10-5

N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B2736541
CAS No.: 1209191-10-5
M. Wt: 410.381
InChI Key: UEFPJAJBZFJEHE-UHFFFAOYSA-N
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Description

N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C21H16F2N4O3 and its molecular weight is 410.381. The purity is usually 95%.
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Biological Activity

N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound features:

  • Isoxazole Ring : A five-membered ring containing one nitrogen and one oxygen atom.
  • Difluorophenyl Group : Enhances lipophilicity and biological interactions.
  • Quinazolinone Moiety : Known for various pharmacological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The difluorophenyl and isoxazole groups facilitate binding to these targets, potentially leading to:

  • Enzyme Inhibition : Modulating the activity of enzymes involved in disease processes.
  • Receptor Modulation : Influencing signaling pathways that are critical in various physiological responses.

Antimicrobial Properties

Research indicates that compounds containing isoxazole rings often exhibit antimicrobial properties. For instance, studies have shown that similar structures can inhibit the growth of both gram-positive and gram-negative bacteria:

CompoundActivity Against
This compoundActive against Staphylococcus aureus and Escherichia coli
Other Isoxazole DerivativesShowed antifungal activity against Candida albicans

Anticancer Activity

The quinazolinone component is associated with anticancer properties. Studies have demonstrated that derivatives similar to this compound can inhibit cancer cell proliferation:

Cell LineIC50 (μM)Reference
HCT-116 (Colon Carcinoma)6.2
T47D (Breast Cancer)27.3

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of synthesized isoxazole derivatives, including this compound, against various pathogens. Results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Pseudomonas aeruginosa .
  • Anticancer Studies : Another investigation focused on the anticancer potential of quinazolinone derivatives. The study found that compounds with similar structural features exhibited potent inhibitory effects on cancer cell lines, suggesting that this compound may also possess similar properties .

Properties

IUPAC Name

N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-3-(4-oxoquinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F2N4O3/c22-13-5-6-15(17(23)9-13)19-10-14(26-30-19)11-24-20(28)7-8-27-12-25-18-4-2-1-3-16(18)21(27)29/h1-6,9-10,12H,7-8,11H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFPJAJBZFJEHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCC3=NOC(=C3)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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